Collman'S reagent

Description

Historical Development and Pioneering Contributions to Organoiron Chemistry

The journey of Collman's Reagent began in the broader context of the burgeoning field of organometallic chemistry. The synthesis and application of disodium (B8443419) tetracarbonylferrate, Na₂[Fe(CO)₄], were extensively developed and popularized by the American chemist James P. Collman and his research group in the 1970s. chem-station.comstanford.edu This work was a landmark in organoiron chemistry, demonstrating the synthetic utility of highly nucleophilic metal carbonyl anions.

James P. Collman, a professor at Stanford University, made numerous significant contributions to inorganic and organometallic chemistry. stanford.eduwikipedia.org His work often focused on the development of novel reagents and methodologies for organic synthesis. The preparation and characterization of this compound, and the subsequent exploration of its reactivity, showcased the potential of transition metal complexes to mediate transformations that were previously challenging to achieve. youtube.com Collman's research demonstrated that certain metal acetylacetonates (B15086760) could undergo reactions akin to Friedel-Crafts, highlighting their aromatic character. wikipedia.org His group also played a key role in popularizing the oxidative addition reaction, a fundamental concept in organometallic chemistry. wikipedia.org The development of this compound, which enables specific carbon-carbon coupling reactions, is a testament to his innovative approach to solving synthetic problems. youtube.com

Nomenclature and Formal Classification within Metal Carbonyl Complexes

The systematic IUPAC name for this compound is disodium tetracarbonylferrate. It is an ionic compound consisting of two sodium cations (Na⁺) and a tetracarbonylferrate dianion ([Fe(CO)₄]²⁻).

Metal carbonyls are coordination complexes where carbon monoxide (CO) molecules act as ligands to a central metal atom. They can be classified based on several criteria:

Number of Metal Centers:

Mononuclear: Contains a single metal atom. This compound, with its [Fe(CO)₄]²⁻ anion, falls into this category.

Polynuclear: Contains two or more metal atoms.

Type of Metal Centers:

Homonuclear: Contains only one type of metal.

Heteronuclear: Contains different types of metals.

Nature of Ligands:

Homoleptic: Contains only one type of ligand (in this case, CO). The [Fe(CO)₄]²⁻ anion is a homoleptic species.

Heteroleptic: Contains more than one type of ligand.

Based on this classification, the tetracarbonylferrate dianion is a mononuclear, homoleptic metal carbonyl anion .

Table 1: Properties of Disodium Tetracarbonylferrate

| Property | Value |

| Chemical Formula | Na₂[Fe(CO)₄] |

| Appearance | Colorless solid (often used as a dioxane solvate) |

| Solubility | Soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dioxane. |

| Key Characteristic | Highly nucleophilic |

Fundamental Significance as a Nucleophilic Transition Metal Reagent

The profound significance of this compound in organic synthesis lies in its exceptional nucleophilicity. The iron center in the [Fe(CO)₄]²⁻ dianion possesses a formal oxidation state of -2, making it a potent electron donor. This "supernucleophile" can readily attack a wide range of electrophilic substrates, most notably alkyl halides and acyl halides.

This high reactivity allows for the formation of new carbon-carbon and carbon-hydrogen bonds under relatively mild conditions, providing synthetic routes to aldehydes, ketones, and carboxylic acid derivatives. The general process involves the nucleophilic attack of the ferrate anion on an organic substrate, leading to the formation of an alkyl- or acyl-iron intermediate. This intermediate can then be further manipulated to yield the desired carbonyl compound. The versatility and predictability of these reactions have established this compound as an indispensable tool in the synthetic organic chemist's arsenal. chem-station.com

Properties

IUPAC Name |

tetrasodium;carbon monoxide;1,4-dioxane;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQHSDPSRBMMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Fe2Na4O14+4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Collman S Reagent Production

Precursor Compounds and Purity Requirements

The synthesis of Collman's reagent is fundamentally a reduction of iron pentacarbonyl. The success of this transformation hinges on the stringent control of the purity of the starting material, iron pentacarbonyl, and the solvents used in the reaction. Given that this compound is highly sensitive to air and moisture, all manipulations must be conducted under an inert atmosphere, such as dry nitrogen or argon, utilizing specialized laboratory techniques like a Schlenk line or a glovebox. chemistryviews.org

Iron Pentacarbonyl Purification Protocols

Iron pentacarbonyl, Fe(CO)₅, is a straw-colored liquid that serves as the iron source for the synthesis of this compound. orgsyn.org Commercial grades of iron pentacarbonyl can contain various impurities, including non-volatile iron-containing by-products, which can interfere with the reduction process and subsequent reactions. Therefore, purification of iron pentacarbonyl is a critical first step to ensure a high yield and purity of the final reagent.

The most common and effective method for the purification of iron pentacarbonyl is vacuum distillation . This technique separates the volatile Fe(CO)₅ from less volatile impurities. The process should be conducted with care due to the high toxicity of iron pentacarbonyl and the carbon monoxide that can be released. orgsyn.org

Another potential impurity in iron pentacarbonyl is triiron dodecacarbonyl, which can be removed by chromatography. orgsyn.org For instance, rapid chromatography on silica (B1680970) gel with hexane (B92381) can effectively separate iron pentacarbonyl from this and other iron-containing by-products. orgsyn.org

| Purification Method | Target Impurities | Key Considerations |

| Vacuum Distillation | Non-volatile iron compounds | Requires careful handling due to toxicity. orgsyn.org |

| Chromatography | Triiron dodecacarbonyl and other by-products | Can be performed using silica gel and hexane. orgsyn.org |

Solvent Purification Techniques

The solvents employed in the synthesis of this compound, typically ethers such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane, must be scrupulously dried and deoxygenated. libretexts.org The presence of water or oxygen will readily decompose the highly reactive this compound. wikipedia.org

A widely utilized method for drying and deoxygenating ethereal solvents is distillation from sodium benzophenone (B1666685) ketyl . libretexts.orgresearchgate.net This procedure involves adding sodium metal and benzophenone to the solvent. The sodium initially reacts with any water present. Once the solvent is dry, the sodium reduces the benzophenone to the intensely blue-colored benzophenone ketyl radical anion. wikipedia.orgscielo.br This blue color serves as a visual indicator that the solvent is dry and oxygen-free. The solvent is then distilled directly from this blue solution under an inert atmosphere. libretexts.org For a more rapid preparation of the ketyl, a sodium dispersion can be used, which offers a higher surface area than sodium wire or lumps. acs.orgnih.gov

In addition to drying, the solvent must be thoroughly degassed to remove dissolved oxygen. Common degassing techniques include:

Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times. rochester.edupitt.edu

Sparging: This involves bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period to displace dissolved oxygen. york.ac.ukyoutube.com

Sonication under Vacuum: The solvent can be sonicated under a light vacuum to facilitate the removal of dissolved gases. rochester.edupitt.edu

| Technique | Description | Key Indicator/Endpoint |

| Distillation from Sodium Benzophenone Ketyl | Refluxing the solvent over sodium metal and benzophenone. | A persistent deep blue or purple color indicates the solvent is dry and oxygen-free. libretexts.orgscielo.br |

| Freeze-Pump-Thaw | Repeated cycles of freezing the solvent, applying a vacuum, and thawing. | Typically performed for three cycles for complete degassing. rochester.edu |

| Sparging | Bubbling a stream of inert gas through the solvent. | Time-dependent; typically 30-60 minutes for effective degassing. pitt.edu |

Reduction Strategies and Evolution of Reductants

The core of this compound synthesis is the two-electron reduction of iron pentacarbonyl. Over the years, several reducing agents have been employed, each with its own set of advantages and procedural nuances.

Sodium Amalgam Reduction

The original method for preparing this compound involved the use of sodium amalgam , an alloy of sodium and mercury. wikipedia.orgwikipedia.org In this procedure, a solution of iron pentacarbonyl in a suitable solvent like THF is treated with sodium amalgam. The reaction is typically initiated at low temperatures and then allowed to warm to room temperature.

The preparation of sodium amalgam itself requires care, as the reaction between sodium and mercury is exothermic. wikipedia.org It is often prepared by adding sodium pieces to mercury under an inert atmosphere. nih.gov The resulting amalgam can be a solid or liquid depending on the percentage of sodium. wikipedia.org

A typical procedure for the reduction of iron pentacarbonyl with sodium amalgam involves adding the iron carbonyl to a suspension of the amalgam in THF at a low temperature, such as -78°C, and then allowing the mixture to warm to room temperature.

Sodium Naphthalene (B1677914) Reduction

A significant advancement in the synthesis of this compound was the introduction of sodium naphthalenide as the reducing agent. wikipedia.orgnptel.ac.in Sodium naphthalenide is a powerful, soluble reducing agent that is prepared by reacting sodium metal with naphthalene in an ethereal solvent like THF or dimethoxyethane (DME). discourse.groupwikipedia.org The formation of the naphthalenide radical anion is indicated by the appearance of an intense dark green color. discourse.grouphandwiki.org

The reduction of iron pentacarbonyl with sodium naphthalenide is generally considered a more modern and efficient method compared to the use of sodium amalgam. wikipedia.org The reaction is typically carried out by adding the sodium naphthalenide solution to a solution of iron pentacarbonyl in THF. nptel.ac.in The progress of the reaction can be monitored by the disappearance of the green color of the naphthalenide.

The preparation of a sodium naphthalenide solution involves stirring sodium metal and naphthalene in anhydrous THF in a glovebox or under an inert atmosphere until the deep green color persists, which can take several hours to ensure complete reaction. discourse.group

Sodium Benzophenone Ketyl Reduction

More recently, sodium benzophenone ketyl , the same species used as a solvent drying indicator, has been employed as the reductant for the synthesis of this compound. wikipedia.org This method offers the convenience of using a reagent that can be generated in situ.

In a typical procedure, sodium metal and a catalytic amount of benzophenone are added to the solvent (e.g., dioxane). orgsyn.org The mixture is heated to reflux until the characteristic deep blue color of the benzophenone ketyl appears. orgsyn.org Iron pentacarbonyl is then added dropwise to this refluxing blue solution. The blue color is discharged as the iron pentacarbonyl is reduced. The endpoint of the reaction is indicated by the persistence of a white or slightly yellow precipitate of this compound and the disappearance of the blue ketyl color. orgsyn.org

| Reduction Method | Reductant | Typical Solvent | Key Features |

| Sodium Amalgam | Na/Hg | THF | The original synthetic method; requires handling of mercury. wikipedia.org |

| Sodium Naphthalene | Na⁺[C₁₀H₈]⁻• | THF, DME | A powerful and soluble reducing agent; reaction progress is visually indicated by color change. wikipedia.orgnptel.ac.in |

| Sodium Benzophenone Ketyl | Na⁺[Ph₂CO]⁻• | Dioxane, THF | Can be generated in situ; the reductant also acts as a dryness indicator. wikipedia.orgorgsyn.org |

Alternative Alkali Metal Systems (e.g., Potassium Tetracarbonylferrate)

The potassium analogue of this compound, dipotassium (B57713) tetracarbonylferrate (K₂[Fe(CO)₄]), serves as a significant alternative to the more common sodium salt. tandfonline.comtandfonline.com A key advantage of the potassium-based system is its non-pyrophoric nature, which contrasts with the exceedingly pyrophoric character of Na₂[Fe(CO)₄] and makes it considerably easier and safer to handle. tandfonline.comacs.org

A convenient and scalable synthesis for K₂[Fe(CO)₄] has been developed, avoiding the direct use of potassium metal. The process involves two main steps:

First, potassium hydrotetracarbonylferrate (KHFe(CO)₄) is prepared by reacting iron pentacarbonyl (Fe(CO)₅) with potassium hydroxide (B78521) (KOH) in methanol (B129727). tandfonline.com

The protic methanol solvent is then replaced with anhydrous tetrahydrofuran (THF), and the potassium bicarbonate byproduct is filtered off. The resulting THF solution of KHFe(CO)₄ is treated with tri(n-butyl)phosphine, which promotes the precipitation of the desired K₂[Fe(CO)₄] dianion. tandfonline.com

While K₂[Fe(CO)₄] exhibits the same fundamental reactivity as its sodium counterpart, its efficacy is highly solvent-dependent. For synthetic applications, such as the conversion of alkyl bromides to aldehydes, reactions with the potassium salt must be conducted in dimethylacetamide (DMAC) or THF-DMAC solvent mixtures to achieve comparable results to those seen with Na₂[Fe(CO)₄] in THF. tandfonline.comtandfonline.com

Table 1: Comparison of Sodium and Potassium Tetracarbonylferrate

| Characteristic | Disodium (B8443419) Tetracarbonylferrate (this compound) | Dipotassium Tetracarbonylferrate |

|---|---|---|

| Formula | Na₂[Fe(CO)₄] | K₂[Fe(CO)₄] |

| Typical Synthesis | Reduction of Fe(CO)₅ with sodium metal or sodium naphthalenide in THF. wikipedia.org | Reaction of KHFe(CO)₄ with tri(n-butyl)phosphine in THF. tandfonline.com |

| Handling Properties | Extremely pyrophoric and oxygen-sensitive. tandfonline.comchemeurope.com | Non-pyrophoric, easier to handle, but still air- and moisture-sensitive. tandfonline.comacs.org |

| Optimal Solvents for Use | Tetrahydrofuran (THF), Dioxane. wikipedia.orgchemeurope.com | Dimethylacetamide (DMAC), THF-DMAC mixtures. tandfonline.comtandfonline.com |

Experimental Considerations for Preparation and Handling

The synthesis and manipulation of this compound and its analogues are demanding due to their extreme sensitivity to atmospheric conditions. Rigorous adherence to specific experimental protocols is essential for success and safety.

Inert Atmosphere Requirements and Schlenk-Line Techniques

This compound is highly reactive and sensitive to both oxygen and moisture, necessitating the strict exclusion of air during its preparation and use. chemeurope.comchemistryviews.org These reactions are performed under an inert atmosphere, typically using purified nitrogen or argon gas. chemistryviews.org

The standard apparatus for handling such air-sensitive compounds is the Schlenk line. schlenklinesurvivalguide.comossila.com A Schlenk line is a dual-manifold system made of glass, with one manifold connected to a source of high-purity inert gas and the other to a high-vacuum pump. chemistryviews.org This setup allows the user to alternate between evacuating a reaction flask to remove air and moisture and backfilling it with inert gas. schlenklinesurvivalguide.comlibretexts.org

Key procedures involving Schlenk-line techniques include:

Glassware Preparation: All glassware must be rigorously dried, typically by heating in an oven overnight, and then assembled while hot. pitt.edu

Inerting the Apparatus: The assembled reaction flask is connected to the Schlenk line and subjected to several "evacuate-and-backfill" cycles (typically three) to ensure the complete removal of the ambient atmosphere. schlenklinesurvivalguide.com

Maintaining Positive Pressure: During the reaction and any subsequent manipulations, a slight positive pressure of inert gas is maintained, which is vented through an oil or mercury bubbler. This prevents air from entering the system. chemistryviews.orgpitt.edu

Reagent Transfer: Air-sensitive liquids and solutions are transferred using gas-tight syringes or cannulas, which are also purged with inert gas before use. libretexts.orgschlenklinesurvivalguide.com

Solvent Effects on Synthesis Efficiency and Yields

The choice of solvent is critical in the synthesis of this compound, directly impacting its stability, reactivity, and the form in which it is isolated.

Solvent Purity: Solvents must be anhydrous and deoxygenated. This is typically achieved by distillation over a potent drying agent, such as a sodium-benzophenone ketyl, which provides a deep blue or purple indicator for anhydrous conditions. orgsyn.org

Tetrahydrofuran (THF): THF is a common solvent for the synthesis of Na₂[Fe(CO)₄]. chemeurope.com The reagent is soluble in THF, and modern syntheses often employ sodium naphthalenide or sodium benzophenone ketyl as the reductant in this solvent. wikipedia.org

Dioxane: The original synthesis reported by Cooke, and a common preparation method, uses dioxane as the solvent. chemeurope.comorgsyn.org In this medium, the product precipitates as a dioxane solvate, often a sesquidioxanate complex (Na₂(dioxane)₁.₅[Fe(CO)₄]), which can be isolated as a white powder. wikipedia.orgorgsyn.org The use of dioxane facilitates the isolation of the reagent from the reaction mixture.

Solvents for Potassium Analogue: As noted previously, while K₂[Fe(CO)₄] can be prepared in THF, its synthetic utility is best realized in more polar aprotic solvents like DMAC or in THF-DMAC mixtures. tandfonline.com

Table 2: Influence of Solvents on Tetracarbonylferrate Synthesis

| Solvent | Alkali Metal System | Role and Effect on Synthesis |

|---|---|---|

| Tetrahydrofuran (THF) | Sodium | Commonly used for synthesis with sodium-based reductants (e.g., sodium naphthalenide). The product remains in solution. wikipedia.org |

| Dioxane | Sodium | Allows for the precipitation and isolation of the reagent as a stable dioxane solvate complex. orgsyn.org |

| Dimethylacetamide (DMAC) | Potassium | Required as the reaction solvent for subsequent organic transformations using K₂[Fe(CO)₄] to ensure high reactivity. tandfonline.comtandfonline.com |

| Diglyme | Sodium & Potassium | Used as a high-boiling point solvent in the preparation of iron-carbide clusters from Na₂[Fe(CO)₄] or K₂[Fe(CO)₄]. acs.orgacs.org |

Quality Control and Batch Validation of Synthesized Reagent

Validating the successful formation and purity of each batch of this compound is crucial for reproducible results in subsequent synthetic applications. The primary method for quality control is infrared (IR) spectroscopy.

The progress of the synthesis, which involves the reduction of iron pentacarbonyl, can be monitored by observing changes in the carbonyl (C≡O) stretching region of the IR spectrum.

Reactant: Iron pentacarbonyl (Fe(CO)₅) exhibits a sharp, characteristic absorption peak around 2000 cm⁻¹.

Product: The formation of the tetracarbonylferrate dianion ([Fe(CO)₄]²⁻) is confirmed by the disappearance of the Fe(CO)₅ peak and the appearance of a new, strong absorption band at a much lower frequency, typically in the range of 1890–1920 cm⁻¹.

The quality of the starting materials, particularly the iron pentacarbonyl, is also a critical factor that determines the efficiency of the synthesis. chemeurope.com Visual confirmation, such as the formation of a colorless or pale-yellow solution/suspension from the initial reactants, also serves as a preliminary indicator of a successful reaction. chemeurope.comorgsyn.org

Electronic Structure, Bonding, and Reactivity Principles

Formal Oxidation State and d-Electron Configuration of the Iron Center

An elemental iron atom has an electron configuration of [Ar] 3d⁶4s². wikipedia.org In its -2 oxidation state, the iron atom has gained two additional electrons, leading to a d-electron count of 10. rsc.org Therefore, the Fe(-II) center in Collman's reagent has a d¹⁰ electron configuration. wikipedia.orgrsc.org This d¹⁰ configuration is isoelectronic with nickel tetracarbonyl (Ni(CO)₄) and is a key factor influencing the geometry and reactivity of the complex. wikipedia.orgrsc.org The diamagnetic nature of the compound is also consistent with this filled d-shell configuration. rsc.org

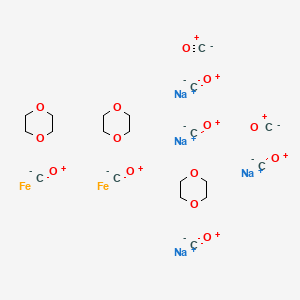

Ligand Environment and Tetrahedral Coordination Geometry

The central iron atom in the [Fe(CO)₄]²⁻ anion is coordinated to four carbonyl ligands. youtube.com The arrangement of these ligands around the iron center results in a tetrahedral coordination geometry. wikipedia.orgchemeurope.comyoutube.com This geometry is typical for metal carbonyl complexes with a d¹⁰ electron configuration, where steric repulsion between the ligands is minimized and orbital interactions are optimized in a tetrahedral arrangement. rsc.orglibretexts.org

Characterization of its Supernucleophilic Character

This compound is renowned for the exceptionally high nucleophilicity of its [Fe(CO)₄]²⁻ anion, which has led to it being described as a "supernucleophile". acs.org This strong nucleophilic character is a direct consequence of its electronic structure. The formal -2 oxidation state signifies a high electron density localized on the iron center, making it a potent electron-pair donor. rsc.org

This high reactivity is harnessed in organic synthesis, where the reagent readily reacts with a wide range of electrophiles. rsc.org A primary application is the reaction with alkyl halides (RX) and tosylates. orgsyn.org The reaction proceeds via a classic Sₙ2-type substitution mechanism, where the ferrate anion attacks the electrophilic carbon, displacing the halide or tosylate leaving group. orgsyn.org This oxidative addition reaction forms a square pyramidal anionic alkyltetracarbonyliron(0) complex, Na[RFe(CO)₄]. wikipedia.orgorgsyn.org This intermediate can then be subjected to further reactions to synthesize aldehydes, ketones, and carboxylic acids. wikipedia.orgchemeurope.com

Theoretical Insights into Electronic Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the electronic structure and reactivity of this compound. nih.govchemrxiv.org DFT calculations confirm the tetrahedral geometry of the [Fe(CO)₄]²⁻ anion as the most stable conformation. These studies model the electron distribution within the anion, quantitatively demonstrating the high concentration of negative charge on the central iron atom, which validates the assignment of the -2 oxidation state and explains its potent nucleophilicity. researchgate.netrsc.org Furthermore, DFT can be employed to analyze the nature of the Fe-CO bonds, including their polarization, and to model the energy profiles of its reactions with various electrophiles, offering a theoretical basis for its observed reactivity patterns.

Molecular Orbital (MO) theory offers a powerful framework for understanding the supernucleophilic nature of this compound. ic.ac.ukrsc.org In the d¹⁰ [Fe(CO)₄]²⁻ anion, all the bonding and non-bonding molecular orbitals are filled. The reactivity is dictated by the energy and localization of the Highest Occupied Molecular Orbital (HOMO). ic.ac.uknih.gov For the [Fe(CO)₄]²⁻ anion, the HOMO is a high-energy orbital with significant metal character. The high energy of this orbital means that the electrons it contains are relatively weakly held and thus readily available for donation to an electrophile's Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The strong interaction between the high-energy HOMO of the nucleophile and the LUMO of an electrophile is the fundamental driver for a rapid reaction, providing a clear orbital-based explanation for the reagent's "supernucleophilic" character. rsc.orgnih.gov

Mechanistic Investigations of Transformations Involving Collman S Reagent

Nucleophilic Substitution Reactions

The initial and crucial step in many reactions involving Collman's reagent is the nucleophilic attack of the tetracarbonylferrate dianion on an electrophilic substrate, typically an alkyl halide or tosylate. nih.gov This reaction sets the stage for subsequent transformations by forming a new iron-carbon bond.

The highly nucleophilic [Fe(CO)₄]²⁻ anion readily displaces a halide or other suitable leaving group from an organic electrophile (R-X) to form an anionic alkyltetracarbonyliron(0) complex, Na[RFe(CO)₄]. wikipedia.orgchemeurope.com This process is a classic example of a nucleophilic substitution reaction. The general reaction can be represented as:

Na₂[Fe(CO)₄] + R-X → Na[RFe(CO)₄] + NaX wikipedia.org

This iron-alkyl intermediate is a key species in the synthesis of various organic molecules. For instance, protonation of this intermediate leads to the formation of aldehydes.

The iron-alkyl intermediate can also be formed by the reaction of this compound with an acyl halide (RCOX). In this case, an iron-acyl complex is formed directly. wikipedia.org These acyl complexes are central to the synthesis of ketones and other acyl derivatives.

Mechanistic studies have demonstrated that the nucleophilic attack of this compound on an alkyl halide proceeds via an Sₙ2-type mechanism. This is supported by the observation of inversion of configuration at the carbon center undergoing substitution. For example, the reaction of this compound with a chiral alkyl halide results in the formation of the corresponding alkylferrate complex with the opposite stereochemistry at the alpha-carbon. This stereospecificity is a critical feature for the application of this compound in asymmetric synthesis.

The Sₙ2 nature of the reaction also dictates the reactivity of the substrate, with primary and secondary alkyl halides reacting readily, while tertiary halides tend to undergo elimination reactions. nih.gov

Carbonylative Pathways and Migratory Insertion Processes

A hallmark of the chemistry of this compound is its ability to participate in carbonylative reactions, where a carbonyl group is inserted into the iron-alkyl bond. This process, known as migratory insertion, is fundamental to the synthesis of ketones and carboxylic acid derivatives.

The anionic alkyltetracarbonyliron(0) intermediate, Na[RFe(CO)₄], can undergo a migratory insertion of one of the coordinated carbon monoxide (CO) ligands into the iron-alkyl bond. libretexts.orgwikipedia.orglibretexts.org This is not a direct insertion of an external CO molecule, but rather an intramolecular rearrangement where the alkyl group migrates to an adjacent carbonyl ligand. wikipedia.org This 1,1-migratory insertion results in the formation of an anionic acyltetracarbonyliron complex.

The process is reversible, and the position of the equilibrium can be influenced by the reaction conditions. libretexts.org The presence of a coordinating ligand, such as triphenylphosphine (B44618) (PPh₃) or additional CO, can trap the resulting coordinatively unsaturated species and drive the equilibrium towards the acyl complex. libretexts.org

Key factors influencing the rate of CO insertion include:

Nature of the Alkyl Group: The migratory aptitude of the alkyl group plays a role.

Solvent: The polarity of the solvent can influence the reaction rate. chem-station.com

Lewis Acids: The presence of Lewis acids can accelerate the insertion by coordinating to a carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orglibretexts.org

The migratory insertion of CO into the iron-alkyl bond leads to the formation of a five-coordinate, square-pyramidal anionic acyl complex, [R-C(=O)Fe(CO)₄]⁻. acs.org This species is a key intermediate in the synthesis of ketones. Reaction of this acylferrate with a second alkylating agent (R'-X) results in the formation of an unsymmetrical ketone (R-CO-R') after a subsequent reductive elimination step.

Alternatively, the iron-acyl complex can be protonated to yield an aldehyde (R-CHO) or treated with other electrophiles to generate a variety of carbonyl compounds.

Oxidative Addition and Reductive Elimination in Reaction Cycles

The transformations involving this compound can be understood within the broader framework of organometallic reaction mechanisms, specifically oxidative addition and reductive elimination. These two processes are the reverse of each other and involve changes in the oxidation state and coordination number of the metal center. libretexts.orgwikipedia.org

The initial reaction of the Fe(-II) center in this compound with an alkyl halide (R-X) can be formally considered an oxidative addition. nih.govacs.org In this step, the iron center is oxidized from -II to 0, and its coordination number effectively increases as the alkyl group and the halide are added to the metal's coordination sphere, although the halide exists as a counter-ion.

The final step in many catalytic cycles involving this compound, particularly in ketone synthesis where a second alkyl group is introduced, is a reductive elimination. libretexts.orgwikipedia.org In this step, the two organic fragments (the acyl group and the second alkyl group) are coupled and eliminated from the iron center, forming the final ketone product. This process involves the reduction of the iron center's oxidation state, typically from Fe(II) back to Fe(0), regenerating a species that can re-enter the catalytic cycle or be removed from the reaction mixture. For the reductive elimination to occur, the two groups to be eliminated must be in a cis orientation to each other on the metal center. libretexts.org

Nucleophilic Attack/Oxidative Addition: Na₂[Fe(CO)₄] reacts with a primary alkyl halide (R-X).

Migratory Insertion: The resulting alkylferrate undergoes CO insertion to form an acylferrate complex.

Second Oxidative Addition: The acylferrate reacts with a second alkylating agent (R'-X).

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the ketone (R-CO-R') and an iron carbonyl species.

Concerted Mechanisms

The primary reaction of this compound with organic substrates, particularly alkyl halides and tosylates, is understood to proceed through a concerted, bimolecular nucleophilic substitution (SN2) mechanism. In this single step, the highly nucleophilic d¹⁰ iron(-II) center of the [Fe(CO)₄]²⁻ anion attacks the electrophilic carbon of the alkyl substrate. Simultaneously, the bond between the carbon and the leaving group (e.g., a halide) is broken.

This oxidative addition step can be represented as: Na₂[Fe(CO)₄] + R-X → Na[RFe(CO)₄] + NaX

This concerted process involves a single transition state and no intermediates. The SN2 nature of this initial step dictates the substrate scope; the reaction proceeds efficiently with primary and secondary alkyl halides but fails with tertiary halides, which instead undergo elimination reactions.

Stepwise Mechanisms

While the initial attack is concerted, the complete synthesis of carbonyl compounds from alkyl halides using this compound is a classic example of a stepwise mechanism. These multi-step pathways involve the formation of distinct, stable organometallic intermediates.

The synthesis of an aldehyde, for instance, follows these discrete steps:

Oxidative Addition: A concerted SN2 reaction, as described above, forms an anionic alkyltetracarbonyliron(0) intermediate, Na[RFe(CO)₄].

Migratory Insertion: In the presence of a ligand such as triphenylphosphine (PPh₃) or carbon monoxide, the alkyl group migrates to an adjacent carbonyl ligand, forming an acyl-iron complex. This is an intramolecular rearrangement.

Cleavage: The final step involves the cleavage of the iron-acyl bond by an acid (e.g., acetic acid) to release the aldehyde (RCHO) and an iron carbonyl species.

The synthesis of unsymmetrical ketones provides another clear example of a stepwise process where two different alkyl groups are introduced sequentially, with the acyl-iron complex acting as a key intermediate that reacts with a second electrophile.

Table 1: Mechanistic Steps in Aldehyde Synthesis via this compound

| Step No. | Description | Mechanism Type | Intermediate Formed |

|---|---|---|---|

| 1 | Nucleophilic attack of [Fe(CO)₄]²⁻ on R-X | Concerted (SN2) | Na[RFe(CO)₄] (Alkylferrate) |

| 2 | Migration of alkyl group to a CO ligand | Stepwise (Intramolecular Rearrangement) | Na[RC(O)Fe(CO)₃L] (Acylferrate) |

| 3 | Protonolysis of the acyl-iron complex | Stepwise (Cleavage) | RCHO (Aldehyde) + Iron byproducts |

Ligand Exchange Dynamics and Effects on Reactivity

The reactivity of the [Fe(CO)₄]²⁻ anion can be tuned by replacing one or more of the carbon monoxide ligands with other donor ligands, such as phosphines or nitriles. This ligand exchange significantly impacts the electronic and steric properties of the iron center.

Substitution of Carbon Monoxide Ligands with Phosphines or Nitriles

Ligand substitution on the tetracarbonylferrate dianion allows for the systematic modification of its reactivity. The substitution of a CO ligand with a phosphine (B1218219) (PR₃) or a nitrile (RCN) can be achieved through various synthetic methods. These reactions typically proceed via a bimolecular displacement mechanism. The resulting complexes, such as [Fe(CO)₃(L)]²⁻ (where L = PR₃ or RCN), have different electronic and steric profiles compared to the parent anion.

Impact of Ligand Electronics and Sterics on Reaction Rates

The electronic and steric nature of the ligands coordinated to the iron center plays a crucial role in determining the reaction rates and outcomes.

Electronic Effects: The donor properties of the ligand directly influence the nucleophilicity of the iron center. Stronger electron-donating ligands, such as trialkylphosphines, increase the electron density on the iron, enhancing its nucleophilicity and potentially increasing the rate of oxidative addition. Conversely, ligands with strong π-acceptor properties, like phosphites or isonitriles, can decrease the electron density at the iron center, reducing its reactivity. For instance, in related cobalt systems, the rates of substitution reactions increase with the basicity of the incoming phosphine or phosphite (B83602) nucleophile.

Steric Effects: The size and shape of the ligands (their steric bulk) can significantly affect reaction rates. Bulky ligands, such as tricyclohexylphosphine (B42057) or tri-tert-butylphosphine, can hinder the approach of the electrophile to the metal center, thereby slowing down the reaction rate. This steric hindrance can also influence the regioselectivity and stereoselectivity of subsequent steps in a reaction sequence. In some cases, steric strain in an intermediate can accelerate a subsequent step, such as migratory insertion, by relieving that strain in the product.

Table 2: Predicted Impact of Ligand Properties on Reactivity

| Ligand Type | Electronic Effect | Steric Effect | Predicted Effect on Nucleophilicity | Predicted Effect on Reaction Rate |

|---|---|---|---|---|

| Trialkylphosphines (e.g., PEt₃) | Strong σ-donor | Moderate | Increase | Increase (if sterics permit) |

| Triarylphosphines (e.g., PPh₃) | Moderate σ-donor, weak π-acceptor | Moderate-High | Slight Increase/Decrease | Variable |

| Phosphites (e.g., P(OPh)₃) | Weak σ-donor, strong π-acceptor | Moderate-High | Decrease | Decrease |

| Nitriles (e.g., CH₃CN) | Weak σ-donor, weak π-acceptor | Low | Slight Decrease | Slight Decrease |

Exploration of Radical Pathways and Electron Transfer Mechanisms

While the reactions of this compound are often described by polar, two-electron nucleophilic pathways (SN2), there is evidence that transformations involving first-row transition metals like iron can also proceed through single-electron transfer (SET) mechanisms, generating radical intermediates.

The pathway taken—polar versus radical—often depends on the nature of the substrate and the reaction conditions. Reactions with easily reduced electrophiles are more likely to proceed via a radical pathway. An electron transfer from the highly reducing [Fe(CO)₄]²⁻ anion to the substrate would generate a radical anion of the substrate and an iron(I) radical species. This process can initiate a radical chain reaction.

For example, a derivative of this compound, Na₂[Fe₂(CO)₈], has shown catalytic activity in radical coupling reactions, highlighting the competency of low-valence iron carbonyls to engage in one-electron processes. The mechanism of electron transfer can be classified as either inner-sphere, where a ligand bridges the two reacting species, or outer-sphere, where the electron jumps between two separate coordination spheres. For coordinatively saturated complexes, outer-sphere mechanisms are more typical. The exploration of these radical pathways opens up alternative synthetic possibilities that are distinct from the traditional polar reactivity of this compound.

Intermediates: Detection and Spectroscopic Characterization

The elucidation of reaction mechanisms involving this compound, disodium (B8443419) tetracarbonylferrate(II) (Na₂[Fe(CO)₄]), heavily relies on the detection and characterization of transient intermediates. These short-lived species are crucial to understanding the stepwise transformations from reactants to products. nih.gov Spectroscopic techniques are paramount in providing structural and kinetic information about these intermediates, which often exist in low concentrations and have limited stability. researchgate.net The primary intermediates in reactions involving this compound are the alkyl- and acyl-tetracarbonylferrate species formed upon reaction with alkyl halides and subsequent carbon monoxide insertion. The following sections detail the key spectroscopic methods employed to investigate these critical intermediates.

Cryogenic Nuclear Magnetic Resonance (NMR) Spectroscopy

Cryogenic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying reaction mechanisms by allowing for the direct observation of thermally sensitive intermediates. nih.goved.ac.uk By conducting reactions at very low temperatures, the lifetime of transient species can be significantly extended, making them amenable to NMR analysis. This method provides detailed structural information and quantitative data on the species present in solution. nih.gov

In the context of this compound, cryogenic NMR can be used to trap and characterize labile organo-iron intermediates. For instance, the initial oxidative addition product, an alkyl-tetracarbonylferrate anion ([RFe(CO)₄]⁻), can be observed before it undergoes migratory insertion of a carbonyl ligand to form the acyl intermediate. Isotopic labeling, particularly with ¹³C, is often used in conjunction with NMR to track the fate of specific atoms throughout the reaction sequence. For example, using ¹³C-enriched carbon monoxide allows for the unambiguous assignment of signals corresponding to the carbonyl ligands and helps to elucidate the dynamics of ligand exchange processes.

Key applications of cryogenic NMR in studying this compound intermediates include:

Structural Elucidation: Determining the connectivity and geometry of transient alkyl- and acyl-iron complexes.

Kinetic Analysis: By monitoring signal intensities over time at controlled low temperatures, it is possible to determine the rates of formation and consumption of intermediates.

Equilibrium Studies: Observing the position of equilibria between different intermediate species, such as the equilibrium between the alkyl- and acyl-ferrate complexes.

Time-Resolved Spectroscopy Techniques

Time-resolved spectroscopy encompasses a suite of methods designed to monitor dynamic chemical processes that occur on extremely short timescales, from femtoseconds to microseconds. nih.govyoutube.com These techniques typically employ a "pump-probe" approach, where an initial laser pulse (the pump) initiates the reaction, and a subsequent, delayed pulse (the probe) spectroscopically interrogates the state of the system after a specific time interval. youtube.com This allows for the construction of a "molecular movie," capturing snapshots of intermediates as the reaction progresses. nih.gov

For transformations involving this compound, time-resolved techniques are invaluable for studying the ultrafast dynamics of bond formation and cleavage. bristoldynamics.com While direct application to this compound itself is complex, the principles are widely used in organometallic chemistry to understand fundamental steps like oxidative addition and migratory insertion, which are central to its reactivity.

Techniques such as time-resolved infrared (TRIR) and time-resolved resonance Raman spectroscopy can provide vibrational information, offering structural insights into fleeting intermediates. nih.gov Time-resolved X-ray absorption spectroscopy (TR-XAS) and X-ray liquidography (TRXL) can even provide direct information about the electronic structure and molecular geometry of intermediates in solution. rsc.org These methods are particularly useful for observing the initial interaction of the ferrate anion with the substrate and the subsequent structural rearrangements leading to the stable product.

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is an indispensable tool for studying reactions of metal carbonyl complexes like this compound. The carbonyl (C=O) stretching vibrations are particularly informative due to their high intensity and sensitivity to the electronic environment of the metal center. orgchemboulder.comspectroscopyonline.com The number, position, and intensity of the ν(CO) bands provide a detailed fingerprint of the specific metal carbonyl species present in solution. pg.edu.plmsu.edu

In reactions with this compound, the transformation of the starting material through various intermediates to the final product is accompanied by characteristic shifts in the carbonyl stretching frequencies.

This compound (Na₂[Fe(CO)₄]): The [Fe(CO)₄]²⁻ anion has Td (tetrahedral) symmetry, but interactions with the cation in solution lower this symmetry. It typically exhibits a very low-frequency ν(CO) band around 1790 cm⁻¹, indicative of the high electron density on the iron center, which leads to significant back-bonding into the π* orbitals of the CO ligands.

Alkyl-tetracarbonylferrate Intermediate ([RFe(CO)₄]⁻): Following oxidative addition of an alkyl halide (RX), one of the CO ligands is replaced by an alkyl group, forming an alkyl-tetracarbonylferrate complex. This intermediate shows multiple ν(CO) bands at higher frequencies compared to the starting dianion, as the formal oxidation state of iron has changed from -2 to 0, reducing the extent of back-bonding.

Acyl-tetracarbonylferrate Intermediate ([RC(O)Fe(CO)₄]⁻): Migratory insertion of a CO ligand to form an acyl group results in a new intermediate. The IR spectrum changes again, now featuring a characteristic acyl C=O stretch at a much lower frequency (e.g., ~1600-1650 cm⁻¹) in addition to the terminal CO stretches.

Final Ketone Product (R-C(O)-R'): The final organic product, a ketone, will display its own characteristic intense C=O stretching band, typically in the range of 1715-1740 cm⁻¹. msu.edulibretexts.org

By monitoring these distinct IR bands, researchers can follow the progression of the reaction, identify the major species present at any given time, and gain insight into the reaction mechanism.

Table 1: Representative IR Carbonyl Stretching Frequencies for Species in a this compound Reaction

| Species | Formula | Typical ν(CO) Frequency Range (cm⁻¹) | Key Features |

| This compound | [Fe(CO)₄]²⁻ | ~1790 | Single, low-frequency band indicating high electron density on Fe. |

| Alkyl-ferrate Intermediate | [RFe(CO)₄]⁻ | 1900 - 2050 | Multiple bands at higher frequency than the starting reagent. |

| Acyl-ferrate Intermediate | [RC(O)Fe(CO)₄]⁻ | 1900 - 2000 (Terminal COs)~1600 - 1650 (Acyl CO) | Appearance of a distinct, low-frequency acyl C=O band. |

| Ketone Product | R-C(O)-R' | 1715 - 1740 | Intense band characteristic of an organic ketone. |

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used for the detection and identification of reaction intermediates, even at very low concentrations. nih.govrsc.org Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the transfer of charged species from solution into the gas phase for mass analysis, making it ideal for studying the ionic intermediates involved in this compound chemistry. nih.govresearchgate.net

The core of this compound chemistry involves the anionic tetracarbonylferrate dianion and its subsequent anionic monoanionic intermediates. ESI-MS in negative ion mode can directly detect these species.

Detection of [Fe(CO)₄]²⁻: While detecting dianions can be challenging, the sodiated ion pair [NaFe(CO)₄]⁻ is often observed.

Observation of [RFe(CO)₄]⁻ and [RC(O)Fe(CO)₄]⁻: The key alkyl- and acyl-ferrate intermediates can be directly observed, and their mass-to-charge ratio confirms their elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS): Further structural information can be obtained using tandem mass spectrometry. In an MS/MS experiment, a specific intermediate ion is mass-selected and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides valuable clues about the ion's structure. For example, fragmentation of the acyl-ferrate intermediate [RC(O)Fe(CO)₄]⁻ might show the loss of successive CO ligands or the cleavage of the acyl group, helping to confirm its connectivity. nih.gov

The coupling of reaction monitoring with ESI-MS allows for the real-time tracking of the appearance and disappearance of intermediates, providing kinetic data that complements findings from other spectroscopic methods like NMR and IR. stanford.edu

Strategic Applications in Complex Organic Synthesis

Carbonylation Reactions for Selective Carbonyl Functionalization

One of the most powerful applications of Collman's reagent is in carbonylation reactions, where a carbonyl group is introduced into an organic molecule. The reagent reacts with various electrophiles to form iron-acyl or iron-alkyl intermediates, which can then be transformed into a variety of carbonyl-containing functional groups.

This compound provides a robust method for the synthesis of aldehydes from primary alkyl halides. wikipedia.org The reaction proceeds in a two-step, one-pot sequence. Initially, the highly nucleophilic tetracarbonylferrate dianion displaces a halide from a primary alkyl halide (R-X) via an Sₙ2 reaction to form an anionic alkyl-iron intermediate, Na[RFe(CO)₄]. wikipedia.org This intermediate is then treated sequentially with a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), followed by acidification with a weak acid like acetic acid to yield the corresponding aldehyde (RCHO). wikipedia.org

The general mechanism is as follows:

Nucleophilic Attack: Na₂[Fe(CO)₄] + R-Br → Na[RFe(CO)₄] + NaBr wikipedia.org

Protonolysis: The resulting solution is treated with acid (e.g., acetic acid) to produce the aldehyde. wikipedia.orgyoutube.com

Similarly, this compound can convert acyl chlorides (RCOCl) into aldehydes. wikipedia.org The reaction involves the formation of an iron acyl complex, Na[RC(O)Fe(CO)₄], which upon protonolysis with a strong acid like HCl, yields the aldehyde. wikipedia.org

Reaction with Acyl Chloride: Na₂[Fe(CO)₄] + RCOCl → Na[RC(O)Fe(CO)₄] + NaCl wikipedia.org

Protonation to Aldehyde: Na[RC(O)Fe(CO)₄] + HCl → RCHO + "Fe(CO)₄" + NaCl wikipedia.org

The reactivity of the intermediates formed from this compound allows for the synthesis of ketones. Symmetrical and unsymmetrical ketones can be prepared through sequential reactions. chem-station.com For instance, an unsymmetrical ketone can be synthesized by first reacting this compound with an alkyl halide (R-X) to form the alkyl-iron intermediate, Na[RFe(CO)₄]. This intermediate then undergoes migratory insertion of a carbonyl group to form an acyl-iron complex. Subsequent reaction of this acyl complex with a second, different alkyl halide (R'-X) yields the unsymmetrical ketone (R-CO-R'). chem-station.com

A key application is the synthesis of unsymmetrical ketones by reacting two different benzyl (B1604629) halides with the reagent in a sequential manner. chem-station.com The general strategy involves the formation of an iron-alkyl intermediate which is then reacted with a second electrophile (an alkyl or acyl halide) to form the desired ketone.

The versatile iron-alkyl intermediates derived from the reaction of this compound with alkyl halides can also serve as precursors to carboxylic acids and their derivatives. wikipedia.org

Carboxylic Acids: Oxidation of the alkyl-iron intermediate, Na[RFe(CO)₄], with oxygen followed by acidification furnishes the corresponding carboxylic acid (RCOOH). wikipedia.org

Acyl Halides: Treatment of the same alkyl-iron intermediate with a halogen (X₂) leads to the formation of an acyl halide (RCOX). wikipedia.orgyoutube.com

This pathway provides a valuable method for converting alkyl halides into carboxylic acids and their activated derivatives under relatively mild conditions. wikipedia.org

Functional Group Interconversions and Modulations

While primarily known for carbonylation, some sources suggest this compound is capable of other functional group transformations.

Some literature overviews mention that this compound can be used for the conversion of alkynes to enones (α,β-unsaturated ketones). However, specific, well-documented protocols and mechanistic studies for this direct transformation are not prevalent in primary research literature, which more commonly describes other methods for enone synthesis. organic-chemistry.orglibretexts.orgresearchgate.net Therefore, this application is not considered a primary or well-established use of the reagent.

The transformation of alcohols to carbonyl compounds is a fundamental oxidation reaction in organic chemistry. chemistryviews.orglibretexts.org While some general sources list this as a capability of this compound, it is important to note that this compound is a reducing agent and a source of a strong nucleophile, not an oxidizing agent. wikipedia.org The direct oxidation of an alcohol to an aldehyde or ketone is typically accomplished with dedicated oxidizing agents like pyridinium (B92312) chlorochromate (PCC), potassium permanganate (B83412) (KMnO₄), or through Swern and Dess-Martin oxidations. chemistryviews.orglibretexts.orghu.edu.jo There is no substantial evidence in the chemical literature to support the use of this compound as a direct reagent for the oxidation of alcohols to carbonyl compounds.

Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals, dyes, and polymers. du.ac.indocumentsdelivered.com Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron, tin, or zinc in acidic media. orgsyn.orgrsc.org

While iron metal is a classic reagent for nitro group reduction (e.g., the Béchamp reduction), the application of stoichiometric this compound (disodium tetracarbonylferrate) for this specific purpose is not a widely documented or standard procedure in chemical literature. Research into iron-based reductions often focuses on catalytic systems. For instance, various iron complexes have been employed to catalyze the reduction of nitroarenes using silanes or other reducing agents. researchgate.net Another distinct method involves an iron-catalyzed reductive coupling of nitroarenes with alkyl halides to form N-alkylated anilines, a reaction that proceeds through proposed nitrosoarene and alkyl radical intermediates. documentsdelivered.com However, these catalytic processes are mechanistically different from the typical stoichiometric reactions involving the highly nucleophilic [Fe(CO)₄]²⁻ dianion of this compound. Based on available literature, the direct reduction of aromatic nitro groups to amines is not a primary application of this compound.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to the construction of complex organic molecules. This compound provides unique pathways for creating these bonds through its reactivity with various organic electrophiles.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organometallic reagent with an organic halide. researchgate.netpherobase.comresearchgate.netnih.gov While this compound is not a typical coupling partner in canonical cross-coupling reactions like the Suzuki or Negishi reactions, it can be used to generate iron acyl complexes that participate in palladium-catalyzed transformations. elsevierpure.com

In a synthetically valuable process, this compound is first reacted with an acyl chloride to form a sodium acylferrate complex. This stable intermediate can then be coupled with an aryl halide in the presence of a palladium catalyst to furnish aromatic ketones. This two-step, one-pot procedure allows for the synthesis of various ketones under relatively mild conditions. The acyliron complex effectively serves as an acyl anion equivalent that undergoes coupling with the aryl halide, mediated by the palladium catalyst. elsevierpure.com

This compound is often described as a transition-metal analog to Grignard reagents (R-MgX). chem-station.com This comparison stems from its nature as a potent carbon-centered nucleophile. The [Fe(CO)₄]²⁻ dianion is highly reactive towards electrophiles, particularly primary and secondary alkyl halides and tosylates, in Sₙ2-type reactions to form alkyl- and acyl-iron intermediates. chem-station.com This reactivity profile is similar to that of Grignard reagents, which are also strong carbon nucleophiles used to form C-C bonds by reacting with electrophiles like aldehydes, ketones, and esters. researchgate.netresearchgate.net

However, the direct reaction between this compound and a Grignard reagent is not a standard or well-documented synthetic methodology. These reagents are typically used in parallel synthetic strategies to react with electrophilic partners rather than with each other. General statements in some sources suggest cross-coupling with Grignard reagents is possible, but specific, reliable examples in the primary literature are scarce. chem-station.com The primary utility of this compound remains its reaction with alkyl and acyl halides to generate aldehydes, ketones, and other carbonyl compounds.

A novel application of this compound is its ability to mediate the reductive coupling of geminal dihalides to form alkenes. Instead of undergoing a double displacement to form an iron carbene complex as might be expected, symmetrical diaryl gem-dichloromethanes react with disodium (B8443419) tetracarbonylferrate to yield tetra-substituted alkenes.

The reaction is generally carried out by treating the gem-dihalide with this compound in tetrahydrofuran (B95107) (THF), with the temperature initially lowered to -78 °C before being allowed to warm to room temperature. This methodology has proven to be quite general for symmetrical diaryl gem-dichloromethanes and is not highly sensitive to the electronic nature of the substituents on the aromatic rings. For instance, substrates with both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups have been successfully coupled.

Table 1: Alkene Formation from Coupling of Geminal Dihalides with this compound

| Diaryl Gem-Dichloride Substrate | Resulting Alkene Product | Yield (%) |

|---|---|---|

| Diphenyldichloromethane | Tetraphenylethylene | 25 |

| Bis(4-methylphenyl)dichloromethane | Tetrakis(4-methylphenyl)ethylene | 96 |

| Bis(4-methoxyphenyl)dichloromethane | Tetrakis(4-methoxyphenyl)ethylene | 37 |

| Bis(3-trifluoromethylphenyl)dichloromethane | Tetrakis(3-trifluoromethylphenyl)ethylene | 34 |

Data sourced from Warner, K. F., et al. (1999).

This transformation offers a unique route to sterically hindered alkenes from readily available precursors.

Utility in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The selective and mild nature of reactions involving this compound has made it a valuable tool in the multistep synthesis of complex targets like natural products and their intermediates. chem-station.com Its primary role is the introduction of a carbonyl group or the construction of a carbon skeleton via an acylferrate intermediate.

A prominent example is its use in the synthesis of insect pheromones. The queen bee pheromone, (E)-9-oxo-2-decenoic acid, is essential for maintaining hive social order. An intermediate for this target, methyl 7-oxoöctanoate, has been efficiently prepared using this compound. The synthesis involves the reaction of disodium tetracarbonylferrate with methyl 6-bromohexanoate (B1238239) to form an acyl-iron intermediate, which is then alkylated with methyl iodide to yield the target keto ester in high yield. orgsyn.org

Another example is found in the synthesis of the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol. A key step in one synthetic route involves the reaction of an acylferrate complex, derived from this compound and an acid chloride, with 1-bromo-2-butyne. The resulting ynone is then further elaborated to the final diene alcohol product. This application highlights the reagent's utility in constructing complex carbon chains containing multiple functionalities.

Advanced Research Topics and Future Directions

Transition from Stoichiometric to Catalytic Applications

A significant frontier in the evolution of Collman's reagent is the transition from its traditional role as a stoichiometric reagent to a precursor for catalytic systems. While its strong nucleophilicity is valuable, the ultimate goal for efficiency and sustainability in chemistry is the development of catalytic cycles where a small amount of the iron complex can facilitate a large number of transformations.

The primary obstacle to using this compound directly in catalytic cycles is the stability of the iron-carbonyl bonds. The four carbon monoxide (CO) ligands are strong-field, inert ligands that stabilize the Fe(-II) center but also hinder the ligand dissociation and substrate association steps required for catalytic turnover. nih.gov Consequently, much of its chemistry is stoichiometric, as the iron complex is consumed in the reaction.

Research efforts are therefore not focused on using Na₂[Fe(CO)₄] directly, but on using its underlying principles to design new iron catalysts. A key strategy involves replacing the inert CO ligands with kinetically more labile ones. nih.govwalisongo.ac.id By formally substituting CO with ligands like olefins, researchers have created isoelectronic d¹⁰ iron complexes that are highly active catalysts. nih.govwalisongo.ac.id These labile ligands can be easily displaced by substrates, opening up coordination sites on the iron center and enabling the catalytic cycle to proceed. This approach allows the iron to mediate transformations such as cross-coupling reactions, which are difficult to achieve with the original this compound. walisongo.ac.id

The development of catalytically active analogs of this compound is part of a broader movement towards homogeneous iron catalysis. walisongo.ac.iduoa.gr Iron is an ideal candidate for sustainable chemistry due to its high natural abundance, low cost, and low toxicity compared to the precious metals (like palladium, rhodium, and platinum) that dominate industrial catalysis. uoa.gr

The rich stoichiometric chemistry of this compound provides a foundation for understanding the potential reactivity of low-valent iron. nih.govwalisongo.ac.id However, achieving catalytic success requires a departure from the stable tetracarbonylferrate anion. The most powerful iron catalysts for reactions like cross-coupling are often those where the CO ligands have been completely replaced. nih.govwalisongo.ac.id

| Property | This compound [Na₂Fe(CO)₄] | Olefin-Supported Iron Analogs |

| Ligand Type | CO (strong-field, inert) | Olefins (labile, π-acidic) |

| Reactivity | Nucleophilic Alkylation/Acylation | Catalytic Cross-Coupling |

| Catalytic Efficiency | Low (inhibited by stable ligands) | High (enabled by labile ligands) |

| Primary Use | Stoichiometric | Catalytic |

This table compares the properties of this compound with its catalytically active olefin-based analogs, highlighting the effect of ligand lability. nih.gov

Ligand Modifications and Their Influence on Reactivity and Selectivity

Modifying the ligand sphere around the iron center is the most critical tool for tuning the reactivity and selectivity of this compound analogs. By systematically changing the electronic and steric properties of the ligands, researchers can control the catalyst's behavior.

Replacing CO ligands with phosphines, for instance, can alter the electron density at the iron center, thereby modifying its nucleophilicity and redox potential. The substitution of one or more CO ligands with chiral phosphines is a common strategy aimed at inducing enantioselectivity in catalytic reactions, a key goal in the synthesis of pharmaceuticals and fine chemicals.

Furthermore, studies on heterobimetallic complexes, where an iron center is linked to another metal via bridging ligands, have shown that subtle changes to the ligand framework can lead to significant differences in reactivity. rsc.org For example, modifying the N-aryl substituent on a phosphinoamide ligand can alter the steric environment at the metal centers, influencing reaction pathways and the efficiency of catalytic processes like Kumada cross-coupling. rsc.org These findings underscore the principle that ligand design is paramount in transforming the stoichiometric utility of this compound into a versatile catalytic platform.

Addressing Challenges in Reproducibility and Long-Term Stability

Despite its utility, this compound is notoriously difficult to handle, and its application is often plagued by issues of reproducibility and stability. malvernpanalytical.comenago.com The complex is highly sensitive to air and moisture, and it is pyrophoric (ignites spontaneously in air). orgsyn.orgchemeurope.comsigmaaldrich.com These properties necessitate strict handling under inert atmospheres and the use of anhydrous solvents, which can be a barrier to its widespread use.

The purity of the reaction environment is critical for the successful use of this compound. The synthesis is typically performed in anhydrous, deoxygenated solvents like tetrahydrofuran (B95107) (THF) or dioxane. orgsyn.orgniscpr.res.in The presence of trace amounts of water or oxygen can rapidly decompose the reagent, leading to inconsistent results and lower yields.

Impurities in the starting materials can also be detrimental. For instance, when preparing the reagent via the reduction of iron pentacarbonyl with sodium amalgam, trace impurities like mercury or sodium oxides in the amalgam can deactivate the resulting ferrate complex. Similarly, the purity of the iron pentacarbonyl precursor is essential for obtaining a highly reactive reagent. chemeurope.com Even trace impurities in the deuterated solvents used for NMR analysis can complicate characterization by shifting the signals of key species. pitt.eduresearchgate.netdu.edu These sensitivities contribute significantly to the challenges in achieving reproducible results across different laboratories and even between different batches. enago.comreddit.com

To mitigate the challenges of handling and long-term stability, researchers are exploring novel strategies to protect the reactive iron center. Standard practice involves storing the reagent at low temperatures (e.g., -20°C) under an inert argon or nitrogen atmosphere.

A more advanced and promising approach is the encapsulation of the reagent within a protective matrix. By embedding disodium (B8443419) tetracarbonylferrate in polymeric supports, such as polystyrene beads, the complex can be physically shielded from atmospheric oxygen and moisture. This strategy not only enhances its stability for long-term storage but also simplifies its handling, potentially allowing it to be weighed and dispensed in a normal atmosphere with reduced risk of decomposition or fire. Such stabilization techniques are crucial for making iron-based reagents like this compound more accessible and reliable for routine synthetic applications.

Computational Chemistry for Reaction Design and Prediction

The confluence of computational chemistry and organometallic catalysis offers a powerful paradigm for predicting and designing novel chemical reactions. mdpi.com Methodologies such as Density Functional Theory (DFT) are increasingly employed to investigate reaction mechanisms, rationalize catalytic activity, and predict the outcomes of chemical transformations. mdpi.comresearchgate.netresearchgate.net For reagents like this compound, computational approaches provide profound insights into their reactivity, which is dominated by the highly reactive [Fe(CO)₄]²⁻ anion. rsc.org

DFT calculations are instrumental in elucidating the electronic structure of the tetrahedral d¹⁰ [Fe(CO)₄]²⁻ complex, which is generally considered to be an Fe(-II) species. rsc.org This theoretical understanding is crucial for predicting its behavior with various electrophiles. Computational studies on related iron-catalyzed cross-coupling reactions explore plausible reaction pathways, such as Fe(I)/Fe(II)/Fe(III) catalytic cycles, and can help explain selectivity. nih.gov For instance, DFT has been used to rationalize the relative stability of different isomers of complex multinuclear clusters formed from reactions involving this compound. acs.org By calculating the Gibbs free energies of reactants, transition states, and intermediates, researchers can map out entire reaction energy profiles, identify rate-determining steps, and explain reaction selectivity. researchgate.net This predictive power allows for the in-silico screening of potential substrates and reaction conditions, accelerating the discovery and optimization of synthetic methodologies. mit.edu

The application of computational tools extends to designing catalysts with enhanced efficiency and selectivity by modulating their electronic and steric properties. mdpi.com While direct and extensive computational studies on every reaction of this compound are not always available, the principles derived from theoretical investigations of analogous iron complexes are broadly applicable. nih.gov

| Computational Application | Objective and Significance | Relevant Methodologies |

|---|---|---|

| Mechanism Elucidation | To map the step-by-step pathway of a reaction, identifying intermediates and transition states. This helps in understanding how reactants are converted to products. | DFT, Ab initio methods, QM/MM nih.govmit.edu |

| Reaction Pathway Prediction | To compare the energetics of competing reaction pathways (e.g., cross-coupling vs. β-hydrogen elimination) to predict the major product and reaction selectivity. nih.gov | Gibbs Free Energy Calculations, Transition State Theory researchgate.net |

| Electronic Structure Analysis | To understand the bonding, oxidation state, and electron distribution within a molecule, such as the [Fe(CO)₄]²⁻ anion, which dictates its nucleophilicity and reactivity. rsc.org | Natural Bond Orbital (NBO) Analysis, Molecular Orbital (MO) Theory researchgate.net |

| Catalyst Design | To theoretically modify catalyst structures (e.g., ligands) to enhance activity, selectivity, or stability for a desired transformation. mdpi.com | DFT, Data Mining, Machine Learning mdpi.commit.edu |

| Spectroscopic Prediction | To calculate spectroscopic data (e.g., IR, NMR) for proposed intermediates or products to aid in their experimental identification. researchgate.net | Frequency Calculations (for IR), Shielding Calculations (for NMR) |

Interactions with Other Organometallic Species (e.g., Nitrosyl Carbonyls)

The study of reactions between different organometallic complexes is crucial for understanding fundamental reactivity and for the synthesis of novel polynuclear compounds. A notable area of investigation for this compound, Na₂[Fe(CO)₄], is its interaction with metal nitrosyl carbonyls. researchgate.net These reactions often feature the transfer of ligands, leading to the formation of new organometallic anions.

Research has shown that this compound reacts readily with nitrosyl carbonyls such as cobalt tricarbonyl nitrosyl, [CoNO(CO)₃], and dinitrosyl dicarbonyl iron, [Fe(NO)₂(CO)₂], in a tetrahydrofuran (THF) solvent at room temperature. researchgate.net The primary observed outcome is the rapid transfer of a nitrosyl (NO) ligand from the reacting carbonyl species to the tetracarbonylferrate anion. researchgate.net

In the reaction with [CoNO(CO)₃], a nitrosyl ligand is transferred to the iron center. researchgate.net This results in the formation of the well-known tetracobaltate anion, [Co(CO)₄]⁻, and the tricarbonylnitrosylferrate anion, [FeNO(CO)₃]⁻. researchgate.net These products can be isolated in high yields as their bis(triphenylphosphane)iminium ([PPN]⁺) salts and identified by their characteristic IR spectra and elemental analysis. researchgate.net

Similarly, the reaction of this compound with [Fe(NO)₂(CO)₂] proceeds cleanly, yielding the tricarbonylnitrosylferrate(1−), [FeNO(CO)₃]⁻, as the sole iron-containing product observed in the solution. researchgate.net This transformation highlights the facility of the nitrosyl ligand transfer to the electron-rich iron center of the this compound. researchgate.net

| Reactants | Solvent/Conditions | Products | Key Observation |

|---|---|---|---|

| Na₂[Fe(CO)₄] + [CoNO(CO)₃] | THF, Room Temperature | [Co(CO)₄]⁻ and [FeNO(CO)₃]⁻ | Rapid transfer of one nitrosyl ligand from cobalt to iron. researchgate.net |

| Na₂[Fe(CO)₄] + [Fe(NO)₂(CO)₂] | THF, Room Temperature | [FeNO(CO)₃]⁻ | Clean conversion to tricarbonylnitrosylferrate(1−). researchgate.net |

Q & A

Q. What are the standard synthetic protocols for preparing Collman's reagent (disodium tetracarbonylferrate), and how can its purity be validated?

this compound is synthesized by reducing iron pentacarbonyl with sodium amalgam under an inert atmosphere (e.g., nitrogen or argon) in anhydrous tetrahydrofuran (THF). Critical steps include:

- Strict exclusion of oxygen and moisture to prevent decomposition.

- Monitoring reaction progress via infrared (IR) spectroscopy for the disappearance of Fe(CO)₅ peaks (~2000 cm⁻¹) and emergence of [Fe(CO)₄]²⁻ signatures .

- Purification by filtration and recrystallization in THF. Purity validation involves elemental analysis (C, Fe, Na), IR spectroscopy, and magnetic susceptibility measurements to confirm diamagnetic properties .

Q. How is this compound characterized structurally and functionally in cross-coupling reactions?

Structural characterization employs:

- X-ray crystallography to confirm the square-planar geometry of the [Fe(CO)₄]²⁻ anion.

- Mössbauer spectroscopy to verify the iron oxidation state (-2). Functional analysis includes testing its nucleophilic reactivity in transmetallation reactions (e.g., with alkyl halides) and monitoring CO ligand exchange kinetics using isotopic labeling (¹³C NMR) .

Q. What are the primary applications of this compound in organic synthesis?

this compound is widely used for:

- Nucleophilic acyl substitution to synthesize ketones and esters via reaction with acyl halides.

- Carbon-carbon bond formation in cross-coupling reactions, particularly with palladium catalysts.

- Reductive elimination in low-oxidation-state iron catalysis. Example: Reaction with benzyl bromide yields benzyl iron intermediates, which can be quenched with electrophiles to form asymmetric ketones .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound across different solvent systems?

Discrepancies in reactivity (e.g., THF vs. DME solvents) often arise from variations in Lewis acidity and coordinating ability. Methodological approaches include:

Q. What experimental design considerations are critical for reproducibility in studies involving this compound?

Key factors include:

- Inert atmosphere consistency : Use gloveboxes or Schlenk lines with oxygen/moisture traps.

- Standardized reagent handling : Pre-dry solvents (THF over Na/benzophenone) and validate sodium amalgam activity before use.

- Batch-to-batch validation : Compare IR spectra and reaction yields across multiple synthetic batches .

- Negative controls : Test for residual Fe(CO)₅ in reactions to rule out side reactivity .

Q. How can the stability of this compound be optimized for long-term storage in catalytic applications?

Stability enhancements involve:

Q. What mechanistic insights can be gained from studying the ligand exchange dynamics of this compound?

Ligand substitution studies (e.g., replacing CO with phosphines or nitriles) elucidate:

- Electron-rich vs. electron-poor ligand effects on Fe–C bond strength, measured via cyclic voltammetry.

- Reaction intermediates : Trapping labile species with cryogenic NMR or time-resolved spectroscopy.

- Comparative analysis with analogous reagents (e.g., Fe₂(CO)₉) to differentiate nucleophilic vs. radical pathways .

Q. How do trace impurities in sodium amalgam impact the catalytic efficiency of this compound?

Mercury or sodium oxide impurities can deactivate the reagent by:

- Forming inactive Fe–Hg alloys.

- Inducing premature oxidation. Mitigation strategies:

- Purify sodium amalgam via distillation under vacuum.

- Introduce chelating agents (e.g., crown ethers) to sequester metal contaminants .

Methodological Best Practices

- Data Interpretation : Cross-validate spectroscopic findings with computational models (e.g., Gaussian for IR peak assignments) .

- Literature Alignment : Compare results with prior studies on iron carbonyl complexes, ensuring alignment with established mechanistic frameworks .

- Ethical Reporting : Disclose synthetic deviations and failed attempts in supplementary materials to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.